molecular formula C11H5F3N2 B5805321 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile CAS No. 36937-89-0

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile

Cat. No.: B5805321
CAS No.: 36937-89-0
M. Wt: 222.17 g/mol
InChI Key: FKIOQZZAWYYRFQ-UHFFFAOYSA-N
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Description

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C11H5F3N2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanedinitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 2-(trifluoromethyl)benzaldehyde reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of nitrile groups.

    4-(Trifluoromethyl)phenylacetonitrile: Similar in structure but with a different substitution pattern on the phenyl ring.

    Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone moiety

Uniqueness

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile is unique due to its combination of a trifluoromethyl group and nitrile groups, which confer distinct chemical and physical properties. This combination enhances its potential for various applications, particularly in fields requiring high chemical stability and specific reactivity .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-4-2-1-3-9(10)5-8(6-15)7-16/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOQZZAWYYRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355098
Record name ST50704069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36937-89-0
Record name 2-[[2-(Trifluoromethyl)phenyl]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36937-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50704069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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